

Application Notes and Protocols: Sodium Pyroantimonate as a Flame Retardant

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Compound of Interest

Compound Name: **Pyroantimonate**

Cat. No.: **B1233504**

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These application notes provide a comprehensive overview of the use of sodium **pyroantimonate** as a flame retardant in various polymer systems. This document details its mechanism of action, synergistic effects with halogenated compounds, and provides protocols for its incorporation and testing.

Introduction

Sodium **pyroantimonate** is an inorganic compound that serves as an effective flame retardant, particularly when used as a synergist with halogenated compounds in plastics and textiles.[\[1\]](#) [\[2\]](#) It is considered a high-performance alternative to antimony trioxide, offering advantages such as lower tinting strength, reduced pigment consumption in engineering plastics, and high thermal stability, not decomposing at temperatures up to 1000°C. This makes it a suitable flame retardant for a variety of polymers, including polyvinyl chloride (PVC), polyethylene (PE), polypropylene (PP), and acrylonitrile butadiene styrene (ABS).[\[2\]](#)

Mechanism of Action

The flame retardant action of sodium **pyroantimonate** is a synergistic effect achieved in combination with halogenated flame retardants. This mechanism operates in both the gas phase and the condensed (solid) phase of the burning polymer.

Gas Phase Flame Retardancy:

In the presence of heat, the halogenated compound decomposes and releases hydrogen halides (HX , where X is a halogen). These hydrogen halides then react with sodium **pyroantimonate** to form volatile antimony trihalides (SbX_3) and antimony oxyhalides (SbOX). These volatile antimony compounds act as radical scavengers in the flame, interrupting the chain reaction of combustion. They trap highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals, which are essential for flame propagation, thus quenching the flame.

Condensed Phase Flame Retardancy:

In the solid phase, sodium **pyroantimonate** promotes the formation of a carbonaceous char layer on the surface of the polymer. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen. This process reduces the rate of pyrolysis, thereby limiting the release of flammable gases that fuel the fire.

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Data Presentation

Comprehensive, publicly available quantitative data comparing the flame retardant performance of sodium **pyroantimonate** across various polymers is limited. However, based on qualitative descriptions and isolated data points, the following tables illustrate the expected performance improvements. The data presented should be considered illustrative and actual performance will vary based on the specific polymer, halogenated flame retardant, and concentration used.

Table 1: Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Polymer System	Additive(s)	Concentration (phr)	Expected LOI (%)
Polyethylene	None	-	~17-18
Polyethylene	Decabromodiphenyl ether	15	~24-26
Polyethylene	Decabromodiphenyl ether + Sodium Pyroantimonate	15 + 5	>27 (Expected)
PVC (Flexible)	None (plasticized)	-	~22-25
PVC (Flexible)	Sodium Pyroantimonate	1-5	>27 (Expected)

Table 2: UL-94 Flammability Ratings

The UL-94 test classifies plastics according to their burning behavior in a vertical orientation. V-0 is the highest rating, indicating that burning stops within 10 seconds and no flaming drips are allowed.

Polymer System	Additive(s)	Thickness (mm)	Expected UL-94 Rating
Polypropylene	None	3.2	HB (Horizontal Burn)
Polypropylene	Chlorinated Paraffin + Sodium Pyroantimonate	3.2	V-0 (Expected)
ABS	None	3.2	HB
ABS	Brominated Flame Retardant + Sodium Pyroantimonate	3.2	V-0 (Expected)

Table 3: Smoke Density Data

Smoke density is a measure of the amount of smoke produced during combustion. Lower values indicate less smoke generation. A German patent indicated that a PVC film containing commercially available sodium antimonate had a flame spread of 15 cm, while a film with a finer particle size sodium antimonate according to the invention had a flame spread of 4.3 cm, comparable to antimony trioxide at 4.5 cm.[3]

Polymer System	Additive(s)	Concentration (phr)	Smoke Density (Ds max)
PVC (Flexible)	Antimony Trioxide	5	~400-500
PVC (Flexible)	Sodium Pyroantimonate	5	Expected to be lower than Sb ₂ O ₃

Experimental Protocols

Protocol for Incorporation of Sodium Pyroantimonate into a Polymer Matrix (Example: Polypropylene)

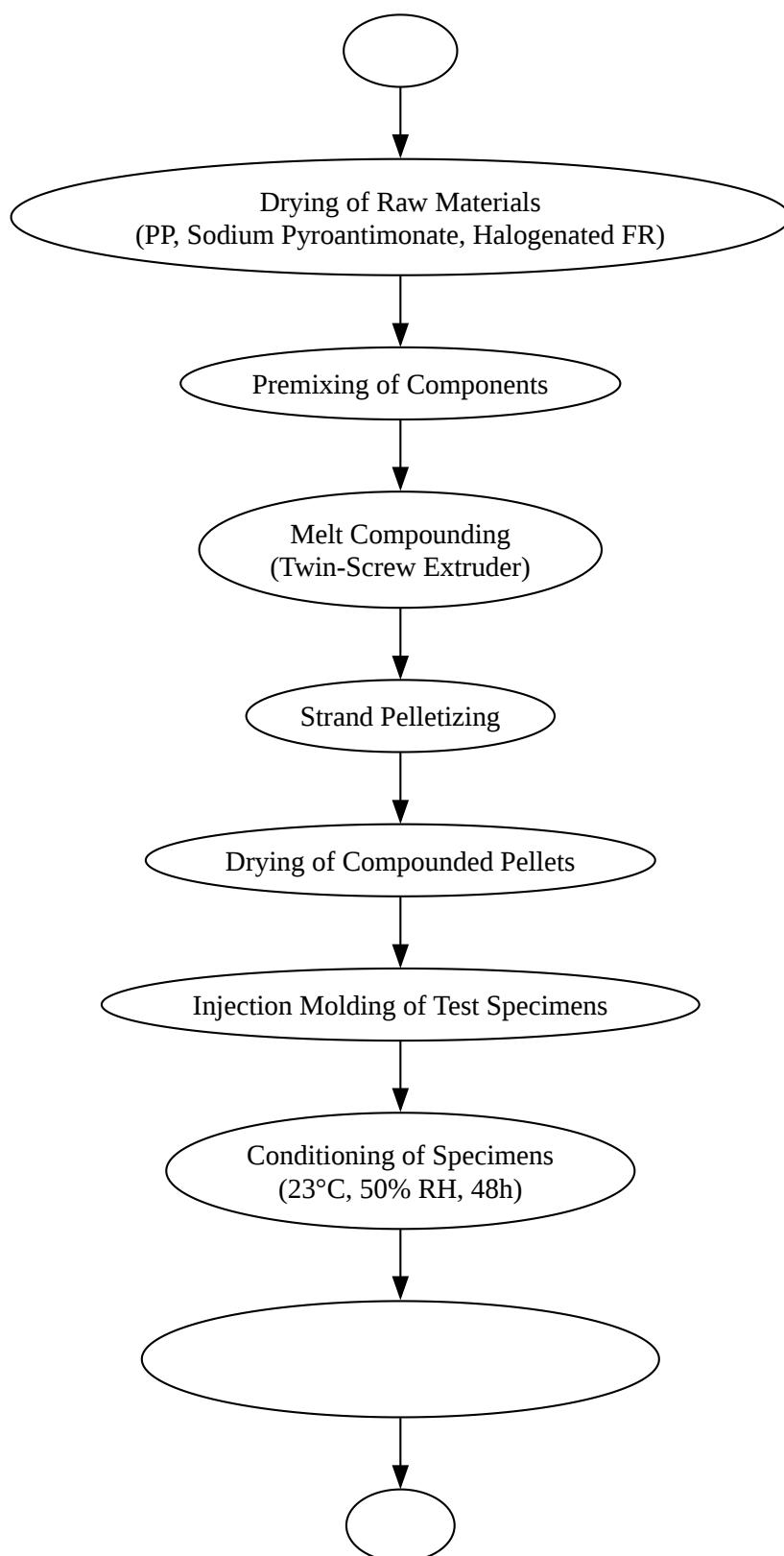
This protocol describes a general procedure for incorporating sodium **pyroantimonate** and a halogenated flame retardant into polypropylene using a twin-screw extruder.

Materials and Equipment:

- Polypropylene (PP) pellets
- Sodium **Pyroantimonate** powder
- Chlorinated Paraffin (or other suitable halogenated flame retardant)
- Twin-screw extruder
- Stranda pelletizer
- Injection molding machine
- Conditioning chamber (23 ± 2°C, 50 ± 5% relative humidity)

Procedure:

- Drying: Dry the PP pellets, sodium **pyroantimonate**, and chlorinated paraffin in an oven at 80°C for at least 4 hours to remove any residual moisture.
- Premixing: In a high-speed mixer or by manual tumbling, thoroughly premix the dried PP pellets, sodium **pyroantimonate**, and chlorinated paraffin in the desired weight ratios.
- Extrusion:
 - Set the temperature profile of the twin-screw extruder appropriate for polypropylene (typically ranging from 180°C to 220°C from hopper to die).
 - Feed the premixed material into the extruder at a constant rate.
 - The molten polymer blend is extruded through a die to form strands.
- Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce compounded pellets.
- Drying: Dry the compounded pellets at 80°C for 4 hours.
- Injection Molding:
 - Use an injection molding machine to produce test specimens of the required dimensions for flammability testing (e.g., for UL-94 and LOI tests).
 - Set the injection molding parameters (temperature, pressure, and cycle time) according to the recommendations for the specific grade of polypropylene.
- Conditioning: Condition the molded specimens in a conditioning chamber at $23 \pm 2^\circ\text{C}$ and 50 $\pm 5\%$ relative humidity for at least 48 hours before testing.

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Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

Principle:

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a vertically oriented specimen under specified test conditions.

Apparatus:

- LOI apparatus (including a heat-resistant glass chimney, specimen holder, gas flow meters, and igniter)
- Oxygen and Nitrogen gas cylinders with regulators

Procedure:

- Specimen Preparation: Use specimens of the dimensions specified in ASTM D2863 (typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick).
- Apparatus Setup:
 - Place the specimen vertically in the center of the specimen holder in the glass chimney.
 - Set the gas flow rate to provide an upward velocity of 40 ± 10 mm/s.
- Test Execution:
 - Introduce a mixture of oxygen and nitrogen into the chimney. Start with an oxygen concentration estimated to be higher than the LOI of the material.
 - Ignite the top end of the specimen with the igniter.
 - Observe the burning behavior. The test is considered positive if the specimen burns for a specified time or a specified length of the specimen is consumed.

- Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration at which flaming combustion is just supported.
- Calculation: The LOI is calculated as: $LOI (\%) = [O_2] / ([O_2] + [N_2]) \times 100$ where $[O_2]$ and $[N_2]$ are the volumetric flow rates of oxygen and nitrogen, respectively, at the minimum concentration for supporting combustion.

Protocol for UL-94 Vertical Burning Test (ASTM D3801)

Principle:

This test evaluates the burning characteristics of a vertically oriented plastic specimen after the application of a specified flame.

Apparatus:

- UL-94 test chamber
- Bunsen burner with a supply of methane gas
- Specimen holder
- Timer
- Surgical cotton

Procedure:

- Specimen Preparation: Use specimens of the dimensions specified in ASTM D3801 (typically 125 mm long, 13 mm wide, and a specified thickness).
- Apparatus Setup:
 - Mount the specimen vertically in the specimen holder inside the test chamber.
 - Place a layer of dry surgical cotton on a watch glass approximately 300 mm below the lower end of the specimen.
 - Adjust the Bunsen burner to produce a 20 mm high blue flame.

- Test Execution:
 - Apply the flame to the lower end of the specimen for 10 seconds.
 - Remove the flame and record the afterflame time (t_1).
 - As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.
 - Remove the flame and record the second afterflame time (t_2) and the afterglow time (t_3).
 - Note whether any flaming drips ignite the cotton below.
- Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which considers the afterflame times, total afterflame time for a set of specimens, afterglow time, and whether flaming drips ignite the cotton.

Protocol for Smoke Density Test (ASTM E662)

Principle:

This test measures the specific optical density of smoke generated by a solid material when it is exposed to a radiant heat source, with or without a pilot flame.

Apparatus:

- Smoke density chamber (NBS type) with a radiant heat source, photometer system, and specimen holder.
- Gas supply for the pilot flame (if required).

Procedure:

- Specimen Preparation: Use specimens of the dimensions specified in ASTM E662 (typically 75 mm x 75 mm).
- Apparatus Setup:
 - Calibrate the smoke density chamber and photometer system according to the manufacturer's instructions.

- Mount the specimen in the holder.
- Test Execution:
 - Expose the specimen to a radiant heat flux of 25 kW/m².
 - The test can be run in two modes: non-flaming (radiant heat only) and flaming (radiant heat with a pilot flame).
 - The photometer measures the attenuation of a light beam due to the smoke generated.
 - The test is continued for a specified period or until a minimum light transmittance is reached.
- Calculation: The specific optical density (Ds) is calculated from the light transmittance data. The maximum specific optical density (Ds max) and the time to reach it are reported.

Safety Precautions

- Handle sodium **pyroantimonate** powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid inhalation and skin contact.
- All flame retardancy tests should be conducted in a properly functioning fume hood or a dedicated fire test room with adequate ventilation.
- Follow all safety guidelines associated with the operation of high-temperature equipment such as extruders and injection molding machines.
- Consult the Safety Data Sheet (SDS) for sodium **pyroantimonate** and any other chemicals used for detailed safety information.

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